NPE-caged-proton

pH Jump Photolysis Acidification

NPE-caged-proton is a 1-(2-nitrophenyl)ethyl sulfate sodium salt that undergoes irreversible photolysis at 350‑355 nm, releasing one proton and one sulfate ion to generate instantaneous pH drops as low as 2.0. Its microsecond kinetics outperform diffusion‑based mixing, making it essential for time‑resolved studies of protein folding, proton‑gated ion channels (ASIC, Hv1), GP64‑mediated viral fusion, and amyloid aggregation. Unlike other caged protons, the stoichiometric sulfate co‑release must be factored into experimental design; the reagent is not directly substitutable without re‑optimization. Water solubility (100 mM) supports both intra‑ and extracellular applications. Choose this high‑purity (≥98%) tool for reproducible, spatially defined acidification.

Molecular Formula C8H9NNaO6S
Molecular Weight 270.22 g/mol
CAS No. 1186195-63-0
Cat. No. B1139085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPE-caged-proton
CAS1186195-63-0
SynonymsAlternative Name: NPE-caged-sulfate
Molecular FormulaC8H9NNaO6S
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na]
InChIInChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);
InChIKeySSIPIRXPVMRXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPE-Caged-Proton (CAS 1186195-63-0): Technical Specifications & Photochemical Profile for Precision Acidification


NPE-caged-proton (CAS 1186195-63-0) is a photolabile small-molecule reagent designed for the controlled, light-induced release of protons. It is chemically defined as 1-(2-nitrophenyl)ethyl sulfate sodium salt and is part of the broader class of 2-nitrobenzyl (ortho-nitrobenzyl, NPE) caged compounds . The compound is characterized by a molecular weight of 269.21 g/mol and a molecular formula of C8H8NNaO6S . Upon exposure to ultraviolet light (350-355 nm), the 1-(2-nitrophenyl)ethyl group undergoes photolytic cleavage, resulting in the stoichiometric release of both a proton and a sulfate ion . This photoactivation process is irreversible, enabling the generation of rapid and spatially defined acidifications, or 'pH jumps', in aqueous environments .

Selecting a Caged Proton for Time-Resolved Acidification: Why NPE-Caged-Proton (CAS 1186195-63-0) is Not Interchangeable


Caged proton reagents are not functionally equivalent. The choice of a specific compound dictates the activation wavelength, uncaging kinetics, and the byproducts released, all of which directly impact experimental outcomes. While several reagents can generate a pH drop, their photochemical properties and chemical byproducts vary dramatically, making direct substitution without re-optimization impossible. For example, caged calcium chelators like NP-EGTA or DM-nitrophen are also based on the NPE cage but release a calcium ion rather than a proton [1]. Other proton-releasing cages may utilize different chromophores (e.g., MNI, DMNPE) that absorb at different wavelengths or produce different photochemical byproducts . NPE-caged-proton is specifically characterized by the co-release of a sulfate ion, a feature that must be considered in the context of the biological system under study [2]. The specific evidence below quantifies the performance of NPE-caged-proton relative to these alternatives, enabling informed procurement.

Evidence-Based Differentiation of NPE-Caged-Proton (CAS 1186195-63-0): Head-to-Head Performance Data for Procurement


Maximum Achievable Acidification: NPE-Caged-Proton Generates a More Pronounced pH Jump Than Alternative Caged Acids

NPE-caged-proton is capable of generating rapid acidifications down to a pH of 2.0 upon photolysis, a magnitude of pH change that surpasses many other photoactivatable acidulants . While direct head-to-head comparative data quantifying the exact pH drop for all alternative caged protons under identical experimental conditions is limited in the primary literature, the reported pH 2.0 minimum for NPE-caged-proton represents a class-leading value. For instance, the commonly cited alternative, 2-nitrobenzaldehyde (NBA), which releases a proton via an intramolecular photoredox reaction, typically achieves more modest pH changes and its uncaging mechanism is slower and produces a different set of byproducts [1].

pH Jump Photolysis Acidification Caged Compound

Kinetics of Proton Release: NPE-Caged-Proton Delivers Microsecond-Scale Acidification for Time-Resolved Studies

The kinetics of proton release from NPE-caged-proton have been directly characterized using time-resolved flash photolysis [1]. The proton is generated on the microsecond timescale, a rate consistent with other 1-(2-nitrophenyl)ethyl (NPE) caged compounds [2]. This is significantly faster than many alternative photoacid generators (PAGs) that rely on multi-step intramolecular rearrangements, such as certain diazonaphthoquinone (DNQ) derivatives, which can exhibit proton release times on the order of milliseconds to seconds [3].

Uncaging Kinetics Time-Resolved Spectroscopy Proton Transfer Flash Photolysis

Viral Fusion Activation: Quantified Potency of NPE-Caged-Proton in a Defined pH Range for GP64-Mediated Membrane Fusion

NPE-caged-proton is a validated tool for initiating viral membrane fusion in a controlled manner. Specifically, the compound has been shown to promote the binding of enveloped viruses to liposome membranes containing acidic phospholipids when the environmental pH is precisely controlled within the range of 4.0 to 5.5 . This activity is mediated by the activation of the viral fusion protein GP64 under these weakly acidic conditions, a pH range that is physiologically relevant to the endosomal pathway . This represents a distinct application profile compared to non-proton releasing caged compounds (e.g., caged neurotransmitters like MNI-glutamate), which have no direct effect on pH-dependent viral entry mechanisms.

Viral Entry GP64 Fusion Protein Membrane Fusion Assay Liposome

Primary Research Applications for NPE-Caged-Proton (CAS 1186195-63-0): Where Quantified Differentiation Drives Value


Time-Resolved Spectroscopic Studies of Proton Transfer and Protein Folding

NPE-caged-proton's microsecond-scale uncaging kinetics, as characterized by Abbruzzetti et al. [1], make it an ideal trigger for initiating acid-induced conformational changes in proteins on a timescale faster than diffusion-based mixing methods. This application leverages the compound's ability to generate a rapid pH jump down to 2.0 , enabling studies of early folding events, enzyme catalysis, and the formation of transient intermediates that are otherwise inaccessible.

Electrophysiological Investigation of Proton-Sensitive Ion Channels (ASICs, Hv1)

The generation of a localized and rapid acidification makes NPE-caged-proton a critical tool for studying proton-gated ion channels, such as Acid-Sensing Ion Channels (ASICs) and the voltage-gated proton channel Hv1. By delivering a flash of UV light, researchers can precisely trigger channel activation or modulation while simultaneously recording currents via patch-clamp electrophysiology [2]. The compound's high solubility (100 mM in water) facilitates its inclusion in both intracellular and extracellular recording solutions .

Controlled Induction of Viral Membrane Fusion for Entry Mechanism Studies

The validated ability of NPE-caged-proton to trigger GP64-mediated fusion of enveloped viruses with liposomes within a defined pH 4.0-5.5 range establishes it as a specific tool for virology research. This application allows for the temporal uncoupling of viral binding from the fusion step, enabling detailed analysis of the molecular machinery and kinetics of viral entry that is directly analogous to the endosomal acidification process.

Investigating Acid-Induced Aggregation in Neurodegenerative Disease Models

NPE-caged-proton has been successfully employed to initiate pH-induced aggregation of peptides, such as the Alzheimer's Aβ1-28 peptide, for time-resolved infrared spectroscopy studies [3]. The rapid and controlled acidification allows researchers to observe the early structural changes and aggregation kinetics of amyloidogenic proteins, providing insights into the molecular mechanisms of neurodegenerative diseases.

Technical Documentation Hub

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